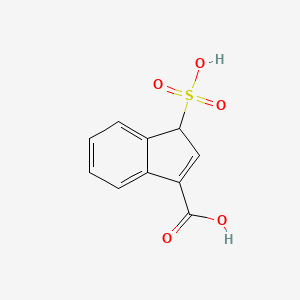
(3S)-N,3-Dimethyl-L-aspartic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-N,3-Dimethyl-L-aspartic acid: is a chiral amino acid derivative It is a modified form of L-aspartic acid, where the amino group and the carboxyl group are substituted with methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-N,3-Dimethyl-L-aspartic acid typically involves the methylation of L-aspartic acid. One common method is the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: (3S)-N,3-Dimethyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents such as thionyl chloride for introducing halogen atoms.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (3S)-N,3-Dimethyl-L-aspartic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective reactions.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. It serves as a model compound for understanding the behavior of amino acids in biological systems.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceuticals and as a probe for studying metabolic pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals.
Wirkmechanismus
The mechanism of action of (3S)-N,3-Dimethyl-L-aspartic acid involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved include transamination, decarboxylation, and methylation reactions. These interactions can influence cellular processes and metabolic pathways, making the compound a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
L-Aspartic Acid: The parent compound, which lacks the methyl substitutions.
N-Methyl-L-aspartic Acid: A derivative with a single methyl group on the amino group.
3-Methyl-L-aspartic Acid: A derivative with a single methyl group on the carboxyl group.
Uniqueness: (3S)-N,3-Dimethyl-L-aspartic acid is unique due to the presence of two methyl groups, which impart distinct chemical and physical properties. This makes it a valuable compound for studying the effects of methylation on amino acids and their derivatives.
Eigenschaften
CAS-Nummer |
156996-42-8 |
|---|---|
Molekularformel |
C6H11NO4 |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
(2S,3S)-2-methyl-3-(methylamino)butanedioic acid |
InChI |
InChI=1S/C6H11NO4/c1-3(5(8)9)4(7-2)6(10)11/h3-4,7H,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1 |
InChI-Schlüssel |
DHKXANAGPPLESJ-IMJSIDKUSA-N |
Isomerische SMILES |
C[C@@H]([C@@H](C(=O)O)NC)C(=O)O |
Kanonische SMILES |
CC(C(C(=O)O)NC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene](/img/structure/B14278931.png)
![2-Propen-1-amine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14278933.png)
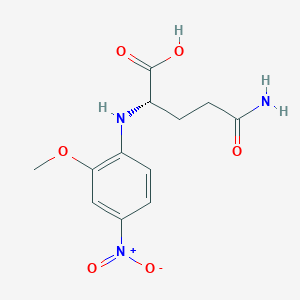



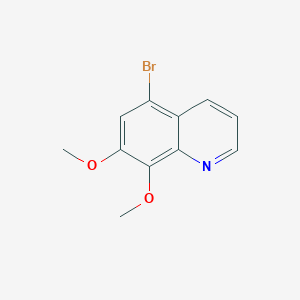
![1-[(Octadecyloxy)methyl]pyrene](/img/structure/B14278970.png)
![2,2'-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14278981.png)
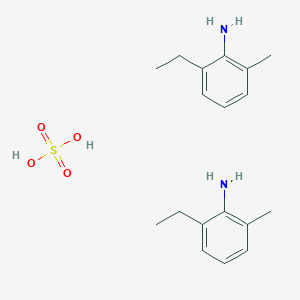
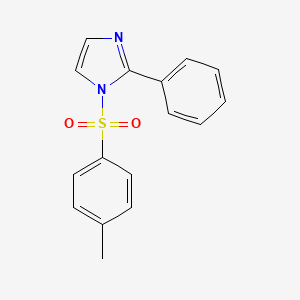

![9-Borabicyclo[3.3.1]nonane, 9-(1,2-propadienyl)-](/img/structure/B14279012.png)
